![molecular formula C26H21N3O6 B11646835 [3-(9-acetyl-5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl] acetate](/img/structure/B11646835.png)
[3-(9-acetyl-5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl] acetate
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Overview
Description
[3-(9-acetyl-5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl] acetate: is a complex organic compound with a unique structure. Let’s break it down:
Core Structure: The compound consists of a central tetracyclic ring system, which includes three nitrogen atoms and five carbon atoms. The acetyl group (CH₃CO-) is attached to one of the nitrogen atoms, and the phenyl group (C₆H₅-) is attached to another carbon atom. The overall structure is highly conjugated and aromatic.
Preparation Methods
Synthetic Routes::
Cycloaddition Approach: One synthetic route involves a cycloaddition reaction between a suitable precursor (such as a triene or diene) and a nitrogen-containing compound. The reaction conditions and reagents can be tailored to achieve the desired tetracyclic framework.
Multistep Synthesis: Another approach involves a multistep synthesis, starting from simpler building blocks. For example, a Diels-Alder reaction followed by subsequent functional group manipulations can lead to the desired compound.
Industrial Production:: Industrial-scale production typically involves efficient and scalable methods. Optimization of reaction conditions, catalysts, and purification steps is crucial.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various functional groups (e.g., ketones, aldehydes).
Reduction: Reduction of the carbonyl group (acetyl) can yield corresponding alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Hydroxylamine: Used to form oximes from the acetyl group.
Hydrazine: Reacts with the carbonyl group to form hydrazones.
- Oxime derivatives
- Hydrazones
Scientific Research Applications
Chemistry::
Building Block: The compound serves as a versatile building block for designing complex molecules.
Fluorescent Probes: Modified versions can be used as fluorescent probes in chemical biology.
Antimicrobial Properties: Some derivatives exhibit antibacterial and antifungal activities.
Antitumor Potential: Research is ongoing to explore its potential as an antitumor agent.
Enzyme Inhibition: It may interact with specific enzymes due to its unique structure.
Materials Science: The compound’s conjugated system makes it interesting for materials like organic semiconductors.
Mechanism of Action
The compound likely interacts with cellular targets, affecting pathways related to cell growth, metabolism, or signaling. Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
While there are no direct analogs, its tetracyclic core sets it apart from other compounds. Similar structures include imidazoles and other heterocycles.
Properties
Molecular Formula |
C26H21N3O6 |
---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
[3-(9-acetyl-5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl] acetate |
InChI |
InChI=1S/C26H21N3O6/c1-13(30)29-22-17-10-5-6-11-18(17)23(32)20(22)19(15-8-7-9-16(12-15)35-14(2)31)21-24(29)27(3)26(34)28(4)25(21)33/h5-12,19H,1-4H3 |
InChI Key |
HMJYYRYQXBBCKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=C(C(C3=C1N(C(=O)N(C3=O)C)C)C4=CC(=CC=C4)OC(=O)C)C(=O)C5=CC=CC=C52 |
Origin of Product |
United States |
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